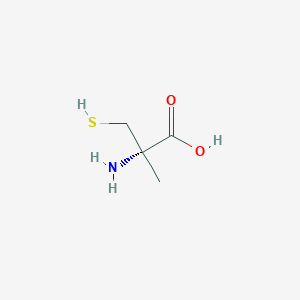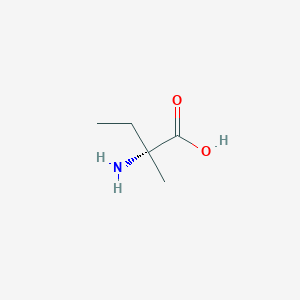
3-(2-Furyl)acryloyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(2-Furyl)acryloyl-L-proline involves several steps. One common method includes the reaction of thionyl chloride with diglycine in ethanol to obtain diglycine ethyl ester hydrochloride. This intermediate is then reacted with N-[3-(2-furyl)acryloyl]-L-phenylalanine in the presence of an organic base and condensing agent to yield the desired product .
Industrial Production Methods
The synthetic method described above is suitable for industrial production due to its short route, simple process, high purity of the obtained product, and high yield .
化学反応の分析
Types of Reactions
3-(2-Furyl)acryloyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different furyl derivatives, while reduction can lead to the formation of simpler proline derivatives .
科学的研究の応用
3-(2-Furyl)acryloyl-L-proline has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and proteomics research.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in enzyme inhibition.
Industry: Utilized in the production of various biochemical products.
作用機序
The mechanism of action of 3-(2-Furyl)acryloyl-L-proline involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor for certain enzymes, affecting their activity and thereby influencing various biochemical pathways . The compound’s structure allows it to bind to the active sites of enzymes, preventing substrate binding and subsequent enzymatic reactions .
類似化合物との比較
Similar Compounds
N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala: This compound is similar in structure and is also used in proteomics research.
N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine: Another related compound with similar applications.
Uniqueness
3-(2-Furyl)acryloyl-L-proline is unique due to its specific structure, which allows it to interact with a wide range of enzymes and proteins. This versatility makes it valuable in various research fields, including chemistry, biology, and medicine .
特性
IUPAC Name |
(2S)-1-[3-(furan-2-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(6-5-9-3-2-8-17-9)13-7-1-4-10(13)12(15)16/h2-3,5-6,8,10H,1,4,7H2,(H,15,16)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPXLPVJRYDONF-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C=CC2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350129 |
Source


|
| Record name | 3-(2-Furyl)acryloyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201156-86-7 |
Source


|
| Record name | 3-(2-Furyl)acryloyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














